Cyclosporin G
CAS No.: 74436-00-3
VCID: VC21338451
Molecular Formula: C63H113N11O12
Molecular Weight: 1216.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Cyclosporin G is an immunosuppressive drug derived from the fungal origin, similar to Cyclosporin A, which is widely used in clinical settings. It is a cyclic undecapeptide, differing from Cyclosporin A primarily in its chemical structure at residue 2, where it contains L-α-aminobutyric acid in Cyclosporin A . Cyclosporin G is known for its potential in preventing organ transplant rejection by binding to cyclophilin receptors, similar to Cyclosporin A . Mechanism of ActionCyclosporin G acts as a calcineurin inhibitor, which means it inhibits the activation of T cells by preventing the dephosphorylation and nuclear translocation of the nuclear factor of activated T cells (NF-AT). This inhibition reduces the production of cytokines such as IL-2, which is crucial for T cell proliferation and activation . The mechanism is similar to that of Cyclosporin A, but Cyclosporin G may exhibit different pharmacokinetic and pharmacodynamic profiles due to its structural differences. Table 1: Comparison of Cyclosporin A and Cyclosporin G
Research Findings |
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CAS No. | 74436-00-3 | |||||||||||||||
Product Name | Cyclosporin G | |||||||||||||||
Molecular Formula | C63H113N11O12 | |||||||||||||||
Molecular Weight | 1216.6 g/mol | |||||||||||||||
IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |||||||||||||||
Standard InChI | InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |||||||||||||||
Standard InChIKey | ZMKGDQSIRSGUDJ-VSROPUKISA-N | |||||||||||||||
Isomeric SMILES | CCC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |||||||||||||||
SMILES | CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |||||||||||||||
Canonical SMILES | CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |||||||||||||||
Application | immunosuppressant | |||||||||||||||
Synonyms | 2-norVal-cyclosporin 2-norvalyl-cyclosporin 7-L-norvaline-cyclosporin A cyclosporin G cyclosporin, 2-norvaline- cyclosporin, norVal(2)- cyclosporine G norvaline(2)-cyclosporine NVa(2)-cyclosporin OG 37-325 OG37-325 |
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PubChem Compound | 6475296 | |||||||||||||||
Last Modified | Apr 15 2024 |
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